4-Ethoxy-3-(trifluoromethyl)benzamide
Overview
Description
“4-Ethoxy-3-(trifluoromethyl)benzamide” is an organic compound. It is a derivative of benzamide, where one hydrogen atom on the benzene ring is replaced by an ethoxy group (-OC2H5), and an amide group (-CONH2) is attached to the carbon atom in the benzene ring .
Molecular Structure Analysis
The molecular formula of “4-Ethoxy-3-(trifluoromethyl)benzamide” is C10H10F3NO2 . The structure includes a benzene ring with an ethoxy group and a trifluoromethyl group attached to it .
Scientific Research Applications
Use in Organic Chemistry
4-Ethoxy-3-(trifluoromethyl)benzamide is a chemical compound used in organic chemistry . It has a molecular weight of 233.19 and a CAS Number of 1206593-26-1 .
Use in Antioxidant and Antibacterial Activities
A series of novel benzamide compounds, which could potentially include 4-Ethoxy-3-(trifluoromethyl)benzamide, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Use in PI3Ks Research
PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . Alpelisib contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage . It’s possible that 4-Ethoxy-3-(trifluoromethyl)benzamide could be used in similar research applications.
Use in Drug Development
Trifluoromethyl groups are commonly found in FDA-approved drugs . The trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new drugs.
Use in Material Science
Fluorine-containing compounds, including those with trifluoromethyl groups, are often used in material science . They can be used in the development of high-performance polymers, agrochemicals, and electronic materials .
Use in Spectroscopy
The trifluoromethyl group is often used in spectroscopy due to its distinct chemical shift in NMR spectroscopy . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used as a reference compound in NMR spectroscopy.
Use in Spectral Analysis
The compound 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in spectral analysis . The trifluoromethyl group is often used in spectroscopy due to its distinct chemical shift in NMR spectroscopy . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used as a reference compound in NMR spectroscopy .
Use in Agrochemicals
Fluorine-containing compounds, including those with trifluoromethyl groups, are often used in the development of agrochemicals . They can enhance the effectiveness of pesticides and other agricultural chemicals . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new agrochemicals .
Use in Electronics
Fluorine-containing compounds are also used in the electronics industry . They can be used in the development of high-performance polymers and electronic materials . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new electronic materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBNISNCGCRBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285456 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(trifluoromethyl)benzamide | |
CAS RN |
1206593-26-1 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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